HMG-CoA Reductase Inhibition vs Atorvastatin
Methyl 2-formyl-3-hydroxy-5-methoxybenzoate exhibits measurable but weak inhibitory activity against pig liver microsomal HMG-CoA reductase, with an IC50 of 25.1 µM (2.51 × 10^4 nM) [1]. In stark contrast, the clinically used statin atorvastatin inhibits the same enzyme with an IC50 of approximately 8 nM [2]. This 3,137-fold difference in potency clearly delineates the target compound as a low-affinity ligand unsuitable for therapeutic HMG-CoA reductase inhibition, yet potentially useful as a control or tool compound in mechanistic studies where weak, reversible inhibition is desired.
| Evidence Dimension | IC50 for HMG-CoA reductase inhibition |
|---|---|
| Target Compound Data | 25.1 µM (2.51 × 10^4 nM) |
| Comparator Or Baseline | Atorvastatin: ~8 nM |
| Quantified Difference | ~3,137-fold lower potency (target compound is less potent) |
| Conditions | Pig liver microsomal HMG-CoA reductase; colorimetric assay |
Why This Matters
This quantitative comparison establishes a clear potency benchmark, guiding researchers to select this compound specifically for applications requiring weak HMG-CoA reductase modulation rather than strong inhibition.
- [1] BindingDB. BDBM50452893 (CHEMBL4213110). IC50: 2.51E+4 nM. Inhibition of pig liver microsomal HMG-CoA reductase. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50452893 View Source
- [2] Abcam. Atorvastatin hemicalcium salt, HMG-CoA reductase inhibitor (ab141083). IC50 = 8 nM. https://www.abcam.co.jp/atorvastatin-hemicalcium-salt-hmg-coa-reductase-inhibitor-ab141083.html View Source
